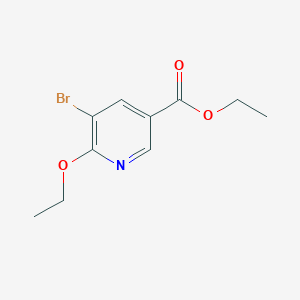
Ethyl 5-bromo-6-ethoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-6-ethoxynicotinate is a chemical compound with the molecular formula C₁₀H₁₂BrNO₃ It is a derivative of nicotinic acid and features a bromine atom at the 5-position and an ethoxy group at the 6-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-6-ethoxynicotinate can be synthesized through a multi-step process involving the bromination of ethyl nicotinate followed by ethoxylation. The typical synthetic route involves:
Bromination: Ethyl nicotinate is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Ethoxylation: The brominated intermediate is then treated with ethanol in the presence of a base such as sodium ethoxide to introduce the ethoxy group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-6-ethoxynicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation: Oxidized products such as nicotinic acid derivatives.
Reduction: Reduced products with the bromine atom removed.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-6-ethoxynicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active nicotinic acid derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-6-ethoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group on the pyridine ring influence its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and receptor interactions, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-bromo-2-ethoxynicotinate: Similar structure but with the ethoxy group at the 2-position.
Ethyl 6-bromo-5-ethoxynicotinate: Similar structure but with the bromine and ethoxy groups swapped.
Uniqueness
Ethyl 5-bromo-6-ethoxynicotinate is unique due to the specific positioning of the bromine and ethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H12BrNO3 |
|---|---|
Molekulargewicht |
274.11 g/mol |
IUPAC-Name |
ethyl 5-bromo-6-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-3-14-9-8(11)5-7(6-12-9)10(13)15-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
YELQNVJDGPQVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=N1)C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















